molecular formula C19H19ClN4O3S B2875310 6-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415634-53-4

6-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

Cat. No. B2875310
CAS RN: 2415634-53-4
M. Wt: 418.9
InChI Key: ZFEKSTDIFMZYIQ-UHFFFAOYSA-N
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Description

6-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H19ClN4O3S and its molecular weight is 418.9. The purity is usually 95%.
BenchChem offers high-quality 6-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

This compound can be utilized in Suzuki–Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic chemistry. The process benefits from mild reaction conditions and the use of environmentally benign organoboron reagents. The compound could serve as a novel reagent, potentially offering unique reactivity profiles or stability advantages .

Protodeboronation Studies

Protodeboronation is a critical step in organic synthesis, particularly when removing boron moieties from boronic esters. The subject compound could be investigated for its propensity to undergo protodeboronation, which would be valuable for synthesizing complex molecules .

Development of New Organic Synthesis Methodologies

Researchers could explore the use of this compound in the development of new methodologies for organic synthesis. Its unique structure might provide insights into reaction mechanisms or enable the discovery of new reactions .

Pharmaceutical Research

In pharmaceutical research, the compound could be a key intermediate in the synthesis of new drugs. Its structure suggests potential for creating molecules with significant biological activity .

Material Science

The compound’s structural features could be beneficial in material science, particularly in the development of new polymers or coatings with specific properties like increased durability or chemical resistance .

Catalysis

Due to its potential reactivity, this compound might serve as a catalyst or a ligand in catalytic systems, possibly enhancing reaction rates or selectivity for certain chemical transformations .

properties

IUPAC Name

6-[5-(3-chloro-4-methoxyphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S/c1-27-18-4-3-16(6-17(18)20)28(25,26)24-11-14-9-23(10-15(14)12-24)19-5-2-13(7-21)8-22-19/h2-6,8,14-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEKSTDIFMZYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=C(C=C4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile

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